One article describes a robust synthesis of the closely related methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. [] This method involves a five-step process starting with Boc protection of commercially available 4-chloro-3-fluoroaniline, followed by regioselective iodination, Boc deprotection, cyclization, and finally, esterification to yield the target indole ester. This synthetic route avoids the use of potentially hazardous diazonium and azido species and minimizes the formation of regioisomeric byproducts, highlighting the possibility of adapting this methodology to synthesize ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate.
For instance, one article elucidates the crystal structure of ethyl (E)-1-chloro-3-(4-chloro-1-methyl-1H-indole-2-carbonyl)-4-oxo-2-phenylcyclooct-2-ene-1-carboxylate using X-ray diffraction, revealing the molecule's conformation and crystal packing arrangement. [] Similarly, another article describes the crystal structure of ethyl 5″-(2,4-dichlorophenyl)-1′-methyl-4-carboxylic acid methyl ester-2,3″-dioxo-2,3,2″,3″-tetrahydro-1H-indole-3-spiro-2′-pyrrolidine-3′-spiro-2″-thiazolo[3″,2″-a]-pyrimidine-6″-carboxylate, highlighting the presence of spiro junctions and their impact on the molecule's overall structure. [, ]
For example, one article describes the synthesis of new 1H-indole-2,3-dione 3-thiosemicarbazones bearing a 3-sulfamoylphenyl moiety. [] This synthesis involves reacting 1-methyl/ethyl/benzyl-5-(un)substituted 1H-indole-2,3-diones with (3-sulfamoylphenyl)isothiocyanate. Similarly, another article focuses on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, highlighting reactions such as debenzoylation and decarboxylation. [, ]
For instance, one study investigates the antihypertensive effects of an angiotensin II subtype-1 receptor antagonist, (+-)-1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate (TCV-116). [] Another article explores the intestinal prokinetic effects of two 5-hydroxytryptamine-4 (5-HT4) receptor agonists, demonstrating their ability to stimulate spike activity in the canine duodenum and jejunum. []
CAS No.: 2134602-45-0
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: